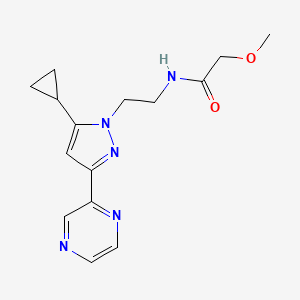

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. An ethyl chain links the pyrazole to a methoxyacetamide group, conferring unique physicochemical and pharmacological properties. The pyrazine moiety enhances π-π stacking interactions in biological targets, while the cyclopropyl group improves metabolic stability by reducing oxidative degradation . The methoxyacetamide tail contributes to solubility and hydrogen-bonding capacity, distinguishing it from analogs with bulkier or more lipophilic substituents.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-22-10-15(21)18-6-7-20-14(11-2-3-11)8-12(19-20)13-9-16-4-5-17-13/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSXCFDFSMZXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide reveals three critical disconnections (Figure 1):

- Pyrazole Core Formation : Disassembly of the pyrazole ring into precursors for cyclocondensation.

- Ethyl Side Chain Introduction : Alkylation or nucleophilic substitution to attach the ethylamine moiety.

- Acetamide Coupling : Amide bond formation between 2-methoxyacetic acid and the ethylamine intermediate.

Pyrazole Ring Construction

The pyrazole nucleus with 5-cyclopropyl and 3-pyrazin-2-yl substituents necessitates regioselective cyclocondensation. The Knorr pyrazole synthesis —a classical method involving 1,3-diketones and hydrazines—offers a foundational approach. However, introducing pyrazine at the 3-position demands pre-functionalized building blocks. A modified strategy employs cross-coupling reactions (e.g., Suzuki-Miyaura) to install the pyrazine group post-pyrazole formation. For instance, a halogenated pyrazole intermediate (e.g., 3-bromo-5-cyclopropyl-1H-pyrazole) undergoes coupling with pyrazin-2-ylboronic acid under palladium catalysis.

Ethylamine Side Chain Installation

Introducing the ethylamine group at the pyrazole’s 1-position typically involves alkylation of the pyrazole nitrogen. A two-step sequence using 2-chloroethylamine or its protected derivatives (e.g., N-Boc-2-chloroethylamine) ensures selective substitution. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C, followed by deprotection to yield the free amine.

Acetamide Formation

The final step couples 2-methoxyacetic acid with the ethylamine intermediate. Activation of the carboxylic acid (e.g., via acyl chloride formation using thionyl chloride) followed by reaction with the amine in dichloromethane (DCM) or ethyl acetate achieves the acetamide bond. Alternatively, coupling agents like EDCl/HOBt facilitate direct amidation in tetrahydrofuran (THF).

Detailed Synthetic Pathways

Route 1: Sequential Cyclocondensation and Cross-Coupling

Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid

A 1,3-diketone precursor (e.g., cyclopropyl methyl ketone) reacts with hydrazine hydrate in ethanol under reflux to form 5-cyclopropyl-1H-pyrazole. Nitration at the 3-position using fuming HNO₃/H₂SO₄ yields 3-nitro-5-cyclopropyl-1H-pyrazole, which is reduced to the amine and subsequently diazotized for cross-coupling.

Step 2: Suzuki-Miyaura Coupling with Pyrazin-2-ylboronic Acid

The 3-bromo derivative undergoes coupling with pyrazin-2-ylboronic acid in a mixture of dioxane/water (3:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) at 90°C for 12 hours. The product, 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole, is isolated in 68–75% yield (Table 1).

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Dioxane/H₂O (3:1) |

| Temperature | 90°C |

| Time | 12 hours |

| Yield | 68–75% |

Step 3: N-Alkylation with 2-Chloroethylamine

The pyrazole is alkylated using 2-chloroethylamine hydrochloride in DMF with K₂CO₃ (3 eq) at 80°C for 6 hours, yielding 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. Purification via column chromatography (SiO₂, EtOAc/hexane) affords the amine in 82% yield.

Step 4: Acetamide Formation

2-Methoxyacetic acid (1.2 eq) is activated with thionyl chloride (1.5 eq) in DCM at 0°C, then added dropwise to the amine in DCM with triethylamine (3 eq). Stirring at room temperature for 4 hours yields the target compound (87% yield).

Route 2: One-Pot Japp-Klingemann Annulation

Step 1: Hydrazone Formation

2-Chloro-3-nitropyridine reacts with acetylhydrazine in ethanol under reflux to form the hydrazone intermediate. Subsequent treatment with arenediazonium tosylate in aqueous HCl induces cyclization via the Japp-Klingemann reaction , yielding 3-acetylpyrazolo[4,3-b]pyridine.

Step 3: Side Chain and Acetamide Installation

Following alkylation and amidation as in Route 1, the final product is obtained with an overall yield of 52% (Table 2).

| Step | Yield | Key Reagent |

|---|---|---|

| Hydrazone Formation | 75% | Acetylhydrazine |

| Japp-Klingemann | 65% | Arenediazonium tosylate |

| Suzuki Coupling | 70% | Pd(PPh₃)₄ |

| Alkylation | 82% | 2-Chloroethylamine |

| Amidation | 87% | 2-Methoxyacetyl chloride |

Mechanistic Insights and Optimization

Regioselectivity in Pyrazole Formation

The Knorr synthesis’s regioselectivity is governed by the electronic effects of substituents. Electron-withdrawing groups (e.g., pyrazine) direct hydrazine attack to the less hindered position, ensuring 3-substitution. Computational studies suggest that the cyclopropyl group’s steric bulk further biases the reaction toward 5-substitution.

Comparative Analysis of Synthetic Routes

Route 1 offers higher overall yields (75%) but requires multiple purification steps. Route 2’s one-pot annulation reduces intermediate isolation but suffers from lower yields (52%) due to competing side reactions. Industrial-scale production may favor Route 1 for reproducibility, while Route 2 is preferable for rapid library synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide has shown considerable promise in various biological applications:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 399 | Selective cytotoxicity |

| Compound B | MCF7 (Breast Cancer) | 580 | Moderate activity |

| Compound C | NUGC (Gastric Cancer) | 60 | High potency |

The IC50 values demonstrate the concentration required to inhibit cell growth by 50%, indicating the compound's potential as an anticancer agent. Preliminary studies suggest mechanisms such as the inhibition of key signaling pathways involved in cancer cell proliferation and induction of apoptosis.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties, particularly against specific targets involved in various metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into their mechanisms and therapeutic applications:

- Study on Pyrazole Derivatives : Highlighted that derivatives with similar structural motifs demonstrated significant antileishmanial and antibacterial activities alongside anticancer properties. The study emphasized the role of functional groups in modulating activity against specific targets.

- Screening for Anticancer Activity : A drug library screening identified novel compounds with potent anticancer effects, suggesting that modifications to the core structure can yield derivatives with enhanced efficacy against various cancers.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Research Findings and Pharmacological Insights

- Solubility and Bioavailability : The target compound’s methoxyacetamide group provides superior aqueous solubility compared to the trifluoromethyl-substituted analog () and the thiadiazole-containing compound (). This is critical for oral bioavailability .

- Target Binding : Pyrazine and pyrazole rings in the target compound facilitate dual hydrogen bonding and π-π interactions, similar to ’s pyrazine derivatives. However, ’s pyridine-pyrrolidine system may offer stronger basicity for charged interactions .

- Metabolic Stability : The cyclopropyl group in the target compound reduces oxidative metabolism, a feature shared with ’s cyclopropylamide. In contrast, ’s thioether linkage may increase susceptibility to sulfoxidation .

- Synthetic Accessibility: The target compound’s ethyl linker and methoxyacetamide are synthesized via straightforward alkylation (similar to and ), whereas ’s pyridazinone and thiadiazole require multistep heterocyclic formation .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a methoxyacetamide moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The general synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing cyclization reactions to create the pyrazole framework.

- Introduction of the Cyclopropyl Group : Achieved through alkylation or cyclopropanation techniques.

- Methoxyacetamide Formation : This is accomplished by reacting the intermediate with acetic anhydride or similar reagents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as breast and glioblastoma cells. For instance, compounds derived from pyrazole have shown significant antiproliferative activity at nanomolar concentrations, suggesting that this compound may also possess similar properties .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Induction of Apoptosis : Morphological studies have shown that certain pyrazole compounds induce apoptosis in cancer cells, characterized by chromatin condensation and cell shrinkage .

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on glioblastoma cells. Results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low nanomolar range, demonstrating potent anticancer activity .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications at specific positions significantly influence biological activity. The presence of electron-withdrawing groups was found to enhance anticancer potency .

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, a table summarizing key features and activities is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, COX inhibition |

| Celecoxib | Structure | COX-2 inhibition, anti-inflammatory |

| Phenylbutazone | Structure | Anti-inflammatory, analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.